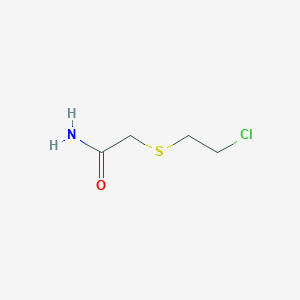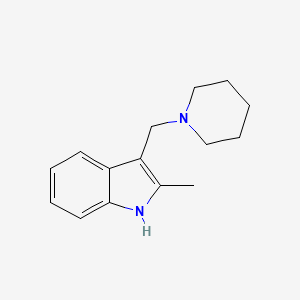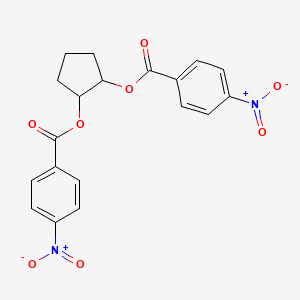![molecular formula C17H17NO2 B14157320 9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole CAS No. 371145-06-1](/img/structure/B14157320.png)
9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole: is an organic compound that features a carbazole core substituted with a 4-methyl-1,3-dioxolane moiety. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole typically involves the reaction of carbazole with 4-methyl-1,3-dioxolane under specific conditions. One common method is the alkylation of carbazole using 4-methyl-1,3-dioxolane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-9,9-dioxide derivatives.
Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diol derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carbazole-9,9-dioxide derivatives.
Reduction: Diol derivatives.
Substitution: Halogenated or sulfonated carbazole derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the development of organic semiconductors.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine:
- Explored for its potential use in pharmaceuticals, particularly in the development of anticancer agents.
Industry:
Mécanisme D'action
The mechanism of action of 9-[(4-Methyl-1,3-dioxolan-2-yl)methyl]carbazole largely depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers through the π-conjugated system of the carbazole core. In biological systems, it may interact with cellular components through hydrogen bonding and π-π interactions, potentially disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Carbazole: The parent compound, known for its use in organic electronics and pharmaceuticals.
4-Methyl-1,3-dioxolane: A related compound that serves as a building block in organic synthesis.
Uniqueness:
- The combination of the carbazole core with the 4-methyl-1,3-dioxolane moiety imparts unique electronic properties, making it particularly useful in the development of advanced materials for electronic applications.
- Its structural features allow for versatile functionalization, enabling the synthesis of a wide range of derivatives with tailored properties .
Propriétés
Numéro CAS |
371145-06-1 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
9-[(4-methyl-1,3-dioxolan-2-yl)methyl]carbazole |
InChI |
InChI=1S/C17H17NO2/c1-12-11-19-17(20-12)10-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-9,12,17H,10-11H2,1H3 |
Clé InChI |
AFHSKLXOUIJSRM-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(O1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Solubilité |
12.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)


![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)




![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
